(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride
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Overview
Description
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity. The presence of the tert-butoxy and fluorine substituents in this compound imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diamines or amino alcohols.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced using tert-butyl alcohol and an acid catalyst. This step often requires careful control of reaction conditions to ensure selective protection of the desired nitrogen atom.
Fluorination: The introduction of the fluorine atom can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions need to be optimized to achieve high selectivity and yield.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable approach compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of piperidine N-oxides.
Reduction: Formation of the corresponding piperidine derivatives.
Substitution: Formation of substituted piperidines with various functional groups.
Scientific Research Applications
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving neurotransmitter release and synaptic function due to its structural similarity to neurotransmitter analogs.
Industrial Chemistry: It serves as a building block in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the binding affinity of the compound to its target. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, leading to improved pharmacokinetic properties. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl chloride
- tert-Butyl bromide
- tert-Butyl iodide
Comparison
Compared to other tert-butyl substituted piperidines, (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, making it more suitable for pharmaceutical applications. Additionally, the tert-butoxy group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards its molecular targets .
Properties
CAS No. |
2694057-68-4 |
---|---|
Molecular Formula |
C9H19ClFNO |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
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